Product packaging for Riodipine(Cat. No.:CAS No. 71653-63-9)

Riodipine

Cat. No.: B1680644
CAS No.: 71653-63-9
M. Wt: 367.3 g/mol
InChI Key: AZVFIZVKGSPGPK-UHFFFAOYSA-N
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Description

Riodipine (CAS Number: 71653-63-9) is a dihydropyridine-based compound functioning as a calcium channel blocker (CCB) . Its primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels, which modulates calcium ion influx into cells and leads to vascular smooth muscle relaxation . This mechanism underpins its research value in studying cardiovascular physiology, particularly for investigating hypertension and angina . As a research chemical, this compound serves as a valuable tool for exploring calcium signaling pathways, which are critical not only in cardiovascular tissues but also in neuronal signaling, endocrine secretion, and pain mediation . The molecular formula of this compound is C18H19F2NO5, and it has a molecular weight of 367.34 g/mol . Its chemical structure includes a difluoromethoxy group, a feature known in medicinal chemistry to influence the lipophilicity and metabolic stability of bioactive molecules . In vitro studies have demonstrated that derivatives of this compound exhibit significant calcium channel blocking and calcium overload preventing activities, making it a compound of interest for designing new chemical entities in preclinical research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19F2NO5 B1680644 Riodipine CAS No. 71653-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO5/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVFIZVKGSPGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2OC(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046148
Record name Riodipine
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Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71653-63-9
Record name Riodipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71653-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riodipine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12VDB26LB
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Mechanistic Investigations of Riodipine S Biological Actions

Elucidation of Calcium Channel Modulation by Riodipine

Calcium channels, particularly voltage-gated L-type calcium channels, are key targets for dihydropyridine (B1217469) compounds like this compound. ncats.iomedcraveonline.com These channels play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. medcraveonline.com

Interaction Dynamics with Voltage-Gated L-type Calcium Channels

This compound functions as a blocker of L-type calcium channels. ncats.io L-type calcium channels are a subtype of high-voltage activated calcium channels characterized by their long-lasting activation. wikipedia.org They are found in various excitable cells, including cardiac, smooth, and skeletal muscle, as well as neurons and endocrine cells. wikipedia.org These channels are responsible for excitation-contraction coupling in muscles and play roles in regulating neurohormones and neurotransmitters. wikipedia.org The interaction of DHP compounds with L-type calcium channels involves binding to specific sites on the channel protein, influencing its gating mechanisms and thereby inhibiting calcium influx. wikipedia.orgdrugbank.com

Analysis of Agonistic and Antagonistic Modulatory Effects

Dihydropyridine compounds, including this compound, can exhibit either antagonistic or, in some cases, agonistic effects on calcium channels, depending on their specific structure and the experimental conditions. researchgate.netnih.gov Antagonistic effects involve blocking the channel and reducing calcium influx, while agonistic effects can lead to increased calcium influx. Studies on related DHP derivatives have shown that the manifestation of calcium antagonist or agonist activity can depend on the substituent structure. researchgate.net Some compounds have even demonstrated dual antagonist/agonist effects on the same cell line. researchgate.netnih.gov

Electrophysiological Characterization of Channel Interactions

Electrophysiological techniques, such as patch clamp, are used to characterize the interaction of compounds like this compound with calcium channels by measuring ion currents across cell membranes. researchgate.netnih.gov These studies can provide insights into the voltage-dependency of channel block and the kinetics of the interaction. Electrophysiological studies on dihydropyridines have examined their effects on various ion currents, including L-type calcium currents, and have helped to determine parameters such as half-maximum inhibiting concentrations (IC50). nih.govnih.gov

This compound's Role in Cellular Bioenergetics and Oxidative Stress Response

Beyond its effects on calcium channels, this compound has also been investigated for its influence on cellular bioenergetics and its potential role in modulating oxidative stress.

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are critical for cellular energy production through oxidative phosphorylation. Research suggests that some DHP derivatives, including this compound (also referred to as foridon or ryodipine in some studies), can influence mitochondrial function and bioenergetics. core.ac.ukscribd.comresearchgate.net Studies using isolated mitochondria have shown that this compound can improve mitochondrial bioenergetics. core.ac.uk The effects on mitochondrial function may be related to alterations in membrane structure and dynamics induced by these compounds. core.ac.uk Mitochondrial bioenergetics can be assessed by evaluating parameters of the respiratory chain and oxidative phosphorylation system. core.ac.uk

Antioxidant and Antiradical Activity Profiling

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in various pathological processes. nih.govresearchgate.net Dihydropyridines, including this compound, have been shown to possess antioxidant and antiradical activities. nih.govresearchgate.netchem960.comdntb.gov.ua This activity is often attributed to their hydrogen donor ability, which allows them to directly inhibit free radical reactions. nih.govresearchgate.net The antioxidant activity of DHPs can contribute to their protective effects against oxidative stress-induced damage in various biological systems, including mitochondria and isolated cells. researchgate.netresearchgate.net

Here is a table summarizing some research findings related to this compound and related DHP compounds:

Study FocusCompound(s) StudiedKey FindingCitation
Calcium Channel Blocking Activity (Rat Aorta)This compound derivatives, Amlodipine, Cerebrocrast (B1668402)Identified compounds with substantial calcium channel blocking activity in isolated rat aortic rings. researchgate.net
Calcium Overload Prevention (SH-SY5Y cells)This compound derivatives, Amlodipine, CerebrocrastEvaluated compounds for their ability to prevent calcium overload in neuroblastoma cells. researchgate.net
Mitochondrial Bioenergetics (Isolated Rat Heart)Foridon (this compound)Showed improvement in mitochondrial bioenergetics in isolated rat heart mitochondria. core.ac.uk
Antioxidant Activity (Liposomes)This compound, Nifedipine (B1678770), DiludineCompared the antioxidative activity of different DHPs in a methemoglobin-induced lipid peroxidation system. nih.govresearchgate.net
Calcium Channel Modulation (SH-SY5Y, A7R5 cells)Novel 4-pyridinio-1,4-dihydropyridine compoundsRevealed both antagonist and agonist effects on calcium channels depending on substituent structure. researchgate.netnih.gov

Mechanisms of Protection Against Oxidative Stress-Induced Damage

Dihydropyridines (DHPs), including this compound, function as polyfunctional redox-active organic compounds. nih.gov They are considered analogues of 1,4-dihydronicotinamide and serve as model compounds for redox-coenzymes NAD(P)H, which are involved in redox reactions and can act as deactivators of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The electrooxidation data of studied DHP compounds suggest their potential to act as antioxidants in oxidative stress (OS). nih.govresearchgate.net Antioxidative 1,4-dihydropyridine (B1200194) derivatives have been shown to modulate oxidative stress in vitro. eurekaselect.com While DHPs are known to modulate Ca²⁺ ion transport, which can be disrupted under oxidative stress conditions, their protective effects against OS lesions in various tissues may be indirect through this modulation. nih.gov

Interaction with Nuclear Receptors and Other Molecular Targets

Beyond its established role as a calcium channel blocker, this compound has been found to interact with other molecular targets, including nuclear receptors.

Binding and Activation Profile with Human Pregnane (B1235032) X Receptor (hPXR)

This compound has demonstrated activity in activating the human Pregnane X Receptor (hPXR) in cell-based assays. nih.gov This places this compound among other calcium channel blockers, such as felodipine (B1672334) and nilvadipine, that exhibit similar hPXR activation profiles. nih.gov The activation of hPXR by compounds like this compound can lead to the induction of CYP3A4, an enzyme involved in drug metabolism. nih.gov Molecular modeling studies suggest that the interaction of ligands with hPXR involves significant hydrophobic and electrostatic forces, with steric factors contributing moderately to the binding affinity. patsnap.com

Identification and Characterization of Novel Pharmacological Targets

While this compound is primarily characterized as an L-type calcium channel blocker, research into dihydropyridines suggests potential interactions with other targets. nih.govpatsnap.com DHPs have been noted to act on alpha-/beta-adrenoreceptors and potassium channels. nih.gov Studies evaluating the calcium channel modulating activity of novel derivatives incorporating structural features of compounds like amlodipine, this compound, and cerebrocrast have identified compounds with varying degrees of activity in different model systems, including human neuroblastoma cells and isolated rat aortic rings. researchgate.net Furthermore, it has been observed that this compound exhibits a binding constant to mitochondria rather than microsomes. core.ac.uk

Effects on Specific Physiological Processes at the Cellular Level

Investigations have also explored this compound's influence on particular cellular processes, such as neurotransmitter release and the biochemical characteristics of erythrocytes.

Modulation of Neurotransmitter Release (Dopamine and Acetylcholine)

While direct evidence detailing this compound's specific modulation of dopamine (B1211576) and acetylcholine (B1216132) release is limited in the provided sources, it is known that calcium channels play a critical role in neurotransmitter release. Calcium entry blockers like this compound have been shown to decrease the density of 1,4-dihydropyridine receptors in the rat cerebral cortex, which could indirectly impact neurotransmission systems reliant on these channels. researchgate.net The H3 receptor, found in the central nervous system, is known to modulate the release of various neurotransmitters, including dopamine and acetylcholine, through G-protein coupled mechanisms. depthofbiology.com Additionally, ion channels, which are targeted by calcium channel blockers like this compound, can be modulated by substances affecting neurotransmitter reuptake or release. iiab.me

Influence on Erythrocyte Biochemical Processes and Hemolysis

Studies have investigated the effects of this compound on the biochemical characteristics of intact erythrocytes. This compound was found to slightly decrease the level of adenosine (B11128) triphosphate (ATP) in these cells. nih.gov However, it did not significantly affect the concentration of 2,3-diphosphoglycerate. nih.gov Furthermore, this compound demonstrated an inhibitory effect on the process of acid hemolysis in erythrocytes. nih.gov

Effects of this compound on Erythrocyte Biochemical Parameters

ParameterEffect of this compound (Intact Erythrocytes)
2,3-DiphosphoglycerateNo significant effect
Adenosine TriphosphateSlightly decreased level
Acid HemolysisInhibited

Regulation of cAMP Phosphodiesterase Activity

Investigations into the biological actions of this compound have included examining its effects on cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) activity. cAMP is a crucial second messenger involved in various cellular processes, and its intracellular levels are regulated by PDEs, enzymes that catalyze the hydrolysis of cAMP to 5'-AMP. Inhibition of PDE activity leads to increased intracellular cAMP concentrations, which can mediate downstream effects through pathways such as the activation of protein kinase A (PKA) google.com.

Studies have explored the interaction of this compound, a 1,4-dihydropyridine derivative, with calcium-binding proteins and its subsequent effects on cyclic nucleotide phosphodiesterase activity. Research indicates that this compound can induce an uncompetitive inhibition of calmodulin (CM)-dependent cyclic nucleotide phosphodiesterase activity nih.gov. Calmodulin is a ubiquitous calcium-binding protein that plays a key role in regulating the activity of various enzymes, including certain PDE isoforms, in a calcium-dependent manner nih.gov.

Further findings suggest that 1,4-dihydropyridines, including this compound, can interact with the Ca2+-dependent calmodulin complex, as demonstrated by their ability to displace a fluorescent probe from this complex nih.gov. However, this interaction with calmodulin did not appear to interfere with the subsequent activation of PDE by calmodulin nih.gov. These results suggest that 1,4-dihydropyridines like this compound may influence Ca2+-dependent cellular processes not only through their well-established actions on calcium channels but also potentially through the modulation of Ca2+-calmodulin-dependent enzymes such as certain phosphodiesterases nih.gov.

Pharmacological and Preclinical Efficacy Studies

Cardiovascular Pharmacodynamics of Riodipine

This compound, as a calcium channel blocker, exerts its cardiovascular effects primarily by inhibiting the influx of extracellular calcium ions into myocardial and vascular smooth muscle cells. This action influences the contractile processes of these tissues, leading to vasodilation and reduced cardiac workload. drugbank.com

Antianginal Efficacy and Cardioprotective Properties

This compound has been identified as an antianginal drug, particularly in cases where cardiovascular diseases are accompanied by conditions like bronchial asthma and pulmonary hypertension. wur.nl Calcium channel blockers are effective in treating vasospastic angina and hypertension by vasodilating coronary and peripheral arteries. cardionerds.com The anti-ischemic efficacy of this compound is also noted. ncats.io Cardioprotective effects can involve reducing myocardial oxygen demand and increasing oxygen supply through coronary vasodilation. nih.gov Some agents may also offer protection from ischemic injury to the heart. nih.gov

Effects on Electromechanical Parameters of Isolated Cardiac and Vascular Tissues

Studies on isolated tissues provide insights into the direct effects of this compound on the electrical and mechanical functions of the heart and blood vessels. This compound has been shown to diminish contraction force and decrease the duration of action potentials in isolated cardiac muscle preparations. nih.gov The compound suppresses contraction force and diminishes the frequency of spontaneous contractions in isolated atria. nih.gov In isolated vascular tissues like the rabbit aorta and portal vein, this compound demonstrates antagonism to contractions induced by calcium. nih.gov The potency of this compound's inhibitory action can vary between vascular smooth muscle and cardiac tissue. capes.gov.br

Tissue Type Effect on Contraction Force Effect on Action Potential Duration Effect on Spontaneous Contractions Antagonism to Ca2+-induced Contractions
Frog Heart Ventricle Strips Diminished Decreased Not specified Not specified
Rabbit Atria Suppresses Not specified Diminishes Displays antagonism
Isolated Rabbit Aorta & Portal Vein Not specified Not specified Not specified More antagonistic than to epinephrine

Neuropharmacological Investigations of this compound

Beyond its cardiovascular effects, this compound has also been explored for its potential neuropharmacological activities.

Antiepileptic Effects and Seizure Modulation Mechanisms

This compound has demonstrated anticonvulsant properties in experimental settings. wur.nlwikidata.org As a calcium channel blocker, its antiepileptic effects may be related to the modulation of voltage-gated ion channels, which are key targets for many antiepileptic drugs. epilepsysociety.org.ukopenaccessjournals.commdpi.com Antiepileptic drugs aim to restore the balance between neuronal excitation and inhibition. epilepsysociety.org.uk The anticonvulsant efficacy of this compound, including in combination with other antiepileptic drugs, has been investigated in animal models. researchgate.netjustia.comunifiedpatents.comgoogleapis.com

Nootropic Activities and Neuroprotective Potential

This compound has been noted for having nootropic activities, which are associated with improving cognitive functions like learning and memory. wur.nlnih.govresearchgate.net Nootropics can exert their effects through various mechanisms, including improving the brain's supply of glucose and oxygen, having antihypoxic effects, and protecting brain tissue from neurotoxicity. nih.gov Some nootropics may also positively affect neuronal protein and nucleic acid synthesis and stimulate phospholipid metabolism in neurohormonal membranes. nih.gov this compound's potential neuroprotective effects may be linked to its calcium channel blocking activity, which can be relevant in conditions involving neuronal damage or cerebral ischemia. nih.gov Neuroprotective strategies often aim to mitigate the pathophysiological events triggered by insults like ischemia. nih.gov

In Vitro and Ex Vivo Model Systems for this compound Research

In vitro and ex vivo models provide controlled environments to study the effects of this compound at the cellular, tissue, and organ levels, offering insights into its mechanisms of action and efficacy. biogem.itpanlab.com

Vascular Smooth Muscle Cell Line (A7R5) Studies

The A7R5 cell line, derived from the aortic thoracic smooth muscle of embryonic rats, is a widely used in vitro model for cardiovascular disease research, particularly for studying vascular smooth muscle function and the effects of various agents on these cells. nih.gov Studies utilizing A7R5 cells have investigated the calcium channel modulating activity of dihydropyridine (B1217469) compounds, including those structurally related to this compound. researchgate.netresearchgate.net

Research has shown that certain compounds evaluated in A7R5 cells exhibit dose-dependent effects on intracellular calcium concentration ([Ca²⁺]i). For instance, one study on a related 1,4-dihydropyridine (B1200194) compound (compound 4) demonstrated a dose-dependent agonist activity in A7R5 cells, leading to a two-phase calcium response. researchgate.netnih.gov At a concentration of 100 μM, this compound showed a substantially higher effect, inducing an oscillatory mode of Ca²⁺ ion response. researchgate.netnih.gov While this compound itself was mentioned in the context of related compounds in one study, specific detailed findings solely focused on this compound's direct effects on A7R5 cells regarding calcium channel modulation were not extensively detailed in the provided search results. However, the use of A7R5 cells as a model for evaluating calcium channel antagonists and agonists, including dihydropyridine derivatives, is well-established. researchgate.netresearchgate.netnih.gov

Human Neuroblastoma Cell Line (SH-SY5Y) Assays

The human neuroblastoma SH-SY5Y cell line is commonly employed in neuroscience and neurobiology research, including studies on neurodegenerative diseases and the effects of various compounds on neuronal cells. mdpi.comnih.gov These cells can be differentiated to exhibit more mature neuronal characteristics, making them a valuable model for studying neuronal function and protection. mdpi.comnih.govnih.gov

SH-SY5Y cells have been used to evaluate the calcium overload preventing activity of compounds, including derivatives related to this compound. researchgate.netresearchgate.net A fluorescence-based calcium assay is a common method for measuring intracellular free Ca²⁺ concentration in these cells. researchgate.netresearchgate.net Studies have identified compounds with calcium channel blocking activity in SH-SY5Y cells. researchgate.netnih.gov For example, one study found that a related compound (compound 3) was a more active calcium channel antagonist in carbachol-activated SH-SY5Y cells compared to amlodipine. researchgate.netnih.gov While specific detailed data on this compound's direct effects on SH-SY5Y cells were not prominent in the search results, the utility of this cell line for assessing the calcium modulating and potential neuroprotective effects of dihydropyridine derivatives like this compound is evident. researchgate.netresearchgate.netmdpi.com

Isolated Organ Preparations (e.g., Rat Aortic Ring, Rabbit Atria)

Isolated organ preparations, such as rat aortic rings and rabbit atria, are classic ex vivo models used extensively in pharmacology and physiology to study the functional responses of tissues to various agents, including calcium channel blockers. panlab.comnih.gov These preparations allow researchers to investigate the direct effects of compounds on muscle contraction and relaxation, independent of systemic influences. panlab.com

Rat aortic rings are commonly used to evaluate the vasodilator effects of compounds by measuring changes in isometric tension. researchgate.netbioline.org.br Studies have utilized this model to assess the calcium channel blocking activity of dihydropyridine derivatives. researchgate.netresearchgate.net The ability of a compound to inhibit vasoconstriction induced by agonists like phenylephrine (B352888) or to relax pre-contracted vessels is indicative of its vascular activity. bioline.org.br Research involving compounds structurally related to this compound has demonstrated calcium channel blocking activity in the aortic ring model. researchgate.netnih.gov

Rabbit atria preparations are valuable for studying the effects of compounds on cardiac function, particularly their impact on heart rate and contractility. Isolated tissue bath studies using cardiac tissues like atria or ventricular muscle are employed to assess the potential inotropic and chronotropic effects of pharmacological agents. nih.gov While the provided search results specifically mentioned the use of rabbit coronary artery and aortic strip preparations to study endothelium-derived relaxant factor and the effects of various agonists nih.gov, detailed findings on this compound's effects on rabbit atria were not explicitly found. However, isolated cardiac preparations are standard models for evaluating the cardiac effects of calcium channel blockers, a class to which this compound belongs. researchgate.net

Studies on Isolated Mitochondria and Microsomes

Studies on isolated mitochondria and microsomes provide insights into the subcellular targets and mechanisms of action of compounds. Mitochondria are crucial for cellular energy production and calcium homeostasis, while microsomes, primarily derived from the endoplasmic reticulum, are involved in various metabolic processes and calcium handling. nih.govnih.gov

Research suggests that 1,4-dihydropyridines, particularly fluorine-containing ones like this compound, can interact with mitochondria. core.ac.uk One study indicated that this compound has a binding constant to mitochondria rather than to microsomes. core.ac.uk Furthermore, this compound (also referred to as foridone or PP-1466) has been shown to improve mitochondrial bioenergetics in isolated rat mitochondria from both infarct and relatively undamaged zones of the heart. core.ac.uk Dihydropyridines have also been surveyed for their protective effects against oxidative stress-induced damage in mitochondria and microsomes. researchgate.net

Data on the binding of this compound to mitochondria versus microsomes:

OrganelleBinding Constant
MitochondriaPresent
MicrosomesLess prominent

Whole-Animal Models for Efficacy Assessment (e.g., Rats, Mice)

Whole-animal models, primarily using rodents like rats and mice, are essential for evaluating the in vivo efficacy of drug candidates and understanding their effects within a complex biological system. biogem.itppd.commdpi.com These models can reproduce characteristics of human diseases and allow for the assessment of pharmacological effects on physiological endpoints. biogem.itfrontiersin.orgresearchgate.net

Rats and mice are commonly used in preclinical efficacy studies for cardiovascular drugs, including calcium channel blockers. nih.govscielo.br These models allow for the investigation of effects on blood pressure, heart rate, and other relevant cardiovascular parameters in various experimental settings, such as hypertensive models. bioline.org.br While the provided search results confirm the general use of rats and mice in preclinical efficacy studies for calcium channel blockers and related compounds mdpi.comnih.govscielo.br, specific detailed data on the in vivo efficacy of this compound in whole-animal models were not extensively available within the search snippets. However, the preclinical development process for dihydropyridine calcium channel blockers typically involves efficacy assessments in appropriate animal models to support progression to clinical trials. biogem.itppd.comnih.govnih.govitrlab.com

Animal ModelRelevance to this compound Research
RatsUsed in isolated organ studies (aortic ring) and whole-animal efficacy assessments. researchgate.netbioline.org.br
MiceUsed in whole-animal efficacy assessments. mdpi.comnih.gov
RabbitsUsed in isolated organ studies (aortic strip, potentially atria). nih.govnih.gov

Structure Activity Relationship Sar and Medicinal Chemistry of Riodipine and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govijnrd.orgfrontiersin.org This method is valuable in rational drug design and understanding the mechanism of drug action by identifying the molecular descriptors that are most critical for activity. nih.govijnrd.org

Development and Validation of QSAR Models for L-type Calcium Channel Blocking Activity

QSAR studies on 1,4-dihydropyridine (B1200194) derivatives, including analogs of nifedipine (B1678770) and other calcium channel blockers, have been conducted to model their L-type calcium channel blocking activity. nih.govdergipark.org.trresearchgate.netnih.govnih.govnih.gov These studies involve calculating various molecular descriptors that represent different aspects of the compound's structure, such as electronic, steric, and lipophilic properties. nih.govijnrd.orgfrontiersin.orgresearchgate.net Statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN), are then employed to build predictive models that correlate these descriptors with experimental biological activity data (e.g., IC50 values). ijnrd.orgdergipark.org.trnih.gov

The development of robust QSAR models involves several stages, including the selection of a diverse set of compounds with known activity (the training set), calculation of molecular descriptors, model building using statistical techniques, and rigorous validation. nih.govijnrd.org Validation ensures that the developed model is reliable and has predictive capability for compounds not included in the training set. nih.govijnrd.org Studies have shown that well-validated QSAR models can effectively predict the calcium channel blocking activity of novel DHP derivatives. nih.govijnrd.org

Correlation of Molecular Descriptors with Biological Potency

QSAR studies have revealed significant correlations between specific molecular descriptors and the biological potency of dihydropyridine (B1217469) calcium channel blockers. The complexity of these relationships can vary depending on the position of substituents on the DHP core and the specific set of compounds studied. researchgate.net

Commonly investigated molecular descriptors include:

Lipophilicity (e.g., XLogP): Often plays a crucial role in membrane permeability and interaction with the lipid bilayer surrounding the calcium channels. actascientific.comresearchgate.netfrancis-press.com

Electronic Descriptors (e.g., Hammett constants, quantum chemical descriptors): Reflect the electron distribution and polarization within the molecule, influencing interactions with the binding site. researchgate.netresearchgate.net

Steric Descriptors: Describe the size and shape of substituents, affecting how the molecule fits into the calcium channel binding pocket. researchgate.netjustia.com

Studies on DHP series have indicated that the potency can be dependent on a combination of lipophilicity, electronic terms, and specific terms for each position on the aromatic ring at the C4 position. nih.govresearchgate.net For instance, certain electronic descriptors derived from quantum chemical calculations have been shown to be reliable predictors of activity. researchgate.net The nature and position of substituents on the phenyl ring at the 4-position of the dihydropyridine ring are particularly important for activity. pharmacy180.comactascientific.com

While specific QSAR data tables for Riodipine itself were not extensively detailed in the search results, the principles and findings from QSAR studies on related dihydropyridine calcium channel blockers provide a strong framework for understanding the likely correlations of molecular descriptors with this compound's activity. The table below illustrates typical types of molecular descriptors used in QSAR studies of calcium channel blockers and their potential correlation with biological activity based on general findings in the field.

Molecular Descriptor TypeExamples of Specific DescriptorsPotential Correlation with Activity
LipophilicityXLogP, CLogPOften positively correlated with potency and duration of action. actascientific.com
ElectronicHammett sigma constants, partial chargesCan influence binding affinity and mechanism of action. researchgate.netresearchgate.net
StericMolar volume, Verloop parametersAffect fitting into the binding site and receptor interactions. researchgate.net
TopologicalMolecular connectivity indicesReflect molecular branching and shape. frontiersin.org

Stereochemical Considerations in this compound's Pharmacology

The presence of a chiral center in many 1,4-dihydropyridine derivatives, typically at the C4 position when the substituents at C3 and C5 are nonidentical, leads to the existence of enantiomers. pharmacy180.comresearchgate.netmdpi.com this compound, having different ester groups at the C3 and C5 positions and a substituted phenyl ring at C4, is a chiral molecule. wikipedia.orgwikidata.orguni.lu

Importance of Chirality in Modulating Pharmacological Profiles

Enantiomers of chiral drugs can exhibit significant differences in their biological activity, including potency, selectivity for targets, metabolism, and toxicity, due to the chiral environment of biological systems like receptors and enzymes. nih.govresearchgate.netnih.gov For dihydropyridine calcium channel blockers, the stereochemistry at the C4 position is crucial in modulating their interaction with L-type calcium channels. mdpi.comnih.gov

Studies on various chiral DHP calcium channel blockers have demonstrated that the enantiomers can have quantitatively or qualitatively different pharmacological profiles. mdpi.comnih.govnih.gov In many cases, one enantiomer is significantly more potent than the other. pharmacy180.commdpi.comnih.gov For example, the S-enantiomers of several dihydropyridines, such as amlodipine, manidipine, and nitrendipine (B1678957), have been reported to be more potent calcium channel blockers than their R-enantiomers. pharmacy180.commdpi.com Some enantiomers can even exhibit opposite effects, with one acting as a blocker and the other as an agonist. mdpi.com

The enantioselective block of L-type calcium channels by chiral DHPs is often voltage-dependent. nih.gov The distinct properties of enantiomers highlight the importance of considering stereochemistry in the development and use of chiral drugs. researchgate.netnih.gov

Chemoenzymatic Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is increasingly important in the pharmaceutical industry due to the potential for improved therapeutic profiles and reduced side effects compared to racemic mixtures. researchgate.netardena.com Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for obtaining enantiopure compounds. wur.nlnih.govnih.govmdpi.com

While specific details on the chemoenzymatic synthesis of enantiopure this compound were not extensively found, the general principles and successful applications of chemoenzymatic methods for synthesizing enantiopure 1,4-dihydropyridine derivatives have been reported. wur.nl These methods often involve enzyme-catalyzed transformations, such as asymmetric reduction or kinetic resolution, to introduce or separate the desired stereochemistry at the chiral center (C4). wur.nlnih.govnih.govmdpi.com

Enzyme-catalyzed reactions can provide high enantioselectivity, making them suitable for the preparation of single enantiomers of chiral DHPs. wur.nlnih.govmdpi.com The development of chemoenzymatic routes for this compound derivatives would likely involve selecting appropriate enzymes and reaction conditions to control the stereochemical outcome at the C4 position.

Rational Design and Synthesis of Novel this compound Derivatives

Rational drug design involves the intentional design of new drug molecules based on a thorough understanding of the target's structure and mechanism of action, as well as the structure-activity relationships of existing ligands. nih.govresearchgate.net For this compound and its analogs, rational design efforts aim to synthesize novel derivatives with improved potency, selectivity, pharmacokinetic properties, or reduced side effects. nih.govresearchgate.netnih.gov

The rational design process for novel this compound derivatives often utilizes information gleaned from SAR and QSAR studies to guide structural modifications. nih.govresearchgate.netnih.gov By understanding how specific molecular descriptors correlate with biological activity, researchers can make informed decisions about which parts of the this compound structure to modify and what types of substituents to introduce. nih.govresearchgate.netresearchgate.net

Computational techniques, such as molecular docking and molecular dynamics simulations, play a significant role in rational design by providing insights into the binding interactions between this compound derivatives and the L-type calcium channel. dergipark.org.trresearchgate.netnih.gov These studies can help predict the binding affinity and identify key interactions that contribute to potency and selectivity. dergipark.org.trresearchgate.netnih.gov

The synthesis of novel this compound derivatives typically involves multi-step organic chemistry procedures. The Hantzsch reaction, a classic method for synthesizing 1,4-dihydropyridines, or variations thereof, are commonly employed. dergipark.org.trmpdkrc.edu.in Rational design guides the choice of starting materials and reaction pathways to selectively synthesize target compounds with desired structural features and stereochemistry. researchgate.netnih.govmpdkrc.edu.in

For example, studies on nifedipine analogs have investigated the impact of different substituents on the phenyl ring at the ortho, meta, and para positions on activity. researchgate.netnih.gov Similarly, modifications to the ester groups can influence lipophilicity and interactions within the binding pocket. pharmacy180.comactascientific.com Rational design integrates these structural insights with synthetic feasibility to create libraries of novel compounds for evaluation. researchgate.netnih.gov

The iterative process of rational design, synthesis, and biological evaluation is central to the discovery of new and improved calcium channel blockers based on the dihydropyridine scaffold.

Asymmetric 4-aryl-1,4-dihydropyridine 3,5-diester Derivatives Synthesis

The synthesis of asymmetric 4-aryl-1,4-dihydropyridine 3,5-diester derivatives is a key area in developing novel calcium channel blockers with potentially improved pharmacological profiles. While symmetrical 1,4-DHPs like nifedipine are achiral, many second-generation derivatives, including those with asymmetric substitution, are chiral and exhibit enantioselectivity in their pharmacological effects. ic.ac.uk The development of stereoselective synthesis methods for 1,4-dihydropyridines is a priority in medicinal chemistry because enantiomers of unsymmetrical 1,4-DHPs often display different biological activities and can even have opposing action profiles. wur.nlmdpi.com

Traditional Hantzsch synthesis typically yields racemic mixtures of unsymmetrical 1,4-DHPs. mdpi.com Therefore, various methodologies have been explored for the stereoselective synthesis of enantiopure 1,4-DHPs. These include using chiral auxiliaries and cyclocondensation partners, chromatographic methods, resolution of diastereomeric salts, enzyme-catalyzed kinetic resolution, and asymmetrization of ester groups. mdpi.com Catalytic asymmetric approaches, particularly organocatalytic methods, hold promise for practical and widely applicable synthesis of chiral 1,4-DHPs. mdpi.com

A novel series of asymmetric 4-aryl-1,4-dihydropyridine 3,5-diester derivatives, incorporating functional moieties of compounds like amlodipine, this compound, and cerebrocrast (B1668402), have been synthesized to evaluate their calcium channel blocking activity. researchgate.netingentaconnect.com Studies have investigated the synthesis of asymmetric 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates with vasodilating and antihypertensive activities. nih.gov Efforts have also been made to extend methodologies for asymmetric synthesis to pharmacologically important dihydropyridines with methyl substituents at the 2 and 6 positions. ic.ac.uk

Design Strategies for Enhanced Selectivity and Specificity

Designing 1,4-dihydropyridines with enhanced selectivity and specificity for particular calcium channel subtypes or other biological targets is a crucial aspect of medicinal chemistry. Dihydropyridines are generally selective for L-type calcium channels, particularly in vascular smooth muscle. derangedphysiology.comcvpharmacology.com However, some novel calcium channel blockers also block N-type and/or T-type channels, contributing to different pharmacological effects and potentially organ-protective actions. e-jcpp.org

Strategies to improve selectivity in drug design involve understanding the subtle differences in the binding sites of target and off-target molecules. nih.govazolifesciences.com These strategies can include optimizing ligand interactions based on shape, electrostatics, and flexibility of the binding site. nih.gov Displacement of high-energy water molecules in the target binding site, which are not present in other sites, can also be a strategy for enhancing selectivity. nih.gov Furthermore, targeting allosteric pockets unique to the desired target can contribute to improved specificity. nih.govazolifesciences.com

Modifications to the 1,4-dihydropyridine nucleus have been explored to selectively target other channels, such as the calcium-activated potassium channel KCa3.1, while reducing activity at L-type calcium channels. pnas.org This "selective optimization of a side activity (SOSA)" approach demonstrates the potential to repurpose the 1,4-DHP scaffold for different therapeutic targets with high potency and selectivity. pnas.org

Investigation of Substituent Effects on Biological Activity

The nature and position of substituents on the 1,4-dihydropyridine ring significantly influence the biological activity of these compounds. rsc.orgresearchgate.net SAR studies have systematically investigated the impact of various substituents at different positions.

Substituents at C-3 and C-5: The ester groups at the C-3 and C-5 positions are crucial for activity. youtube.com Changes in the substitution pattern at these positions can lead to alterations in potency, tissue selectivity, and the conformation of the dihydropyridine ring. nih.gov Lengthening the substituent in the ester group at the C-3 position has been shown to increase activity in some analogs, although activity can drop if the length and steric hindrance become too large. rsc.org Compounds with isopropyl ester substitutions at the C-3 and C-5 positions have shown promising activity compared to nifedipine. rsc.org The introduction of N-thiazolyl carbamoyl (B1232498) groups at C-3 and C-5 positions has been observed to enhance cytotoxic potential in some DHP derivatives. brieflands.com

Substituent at C-4: The phenyl group at the C-4 position is generally essential for activity in many 1,4-DHPs, interacting with tyrosine residues in calcium channels. youtube.comactascientific.com Substitution on the phenyl ring with electron-withdrawing groups is also important for activity, with ortho and meta positions often preferred over the para position. actascientific.com The nature of the substituent at C-4 can also influence selectivity for different calcium channel subtypes. researchgate.net

Substituents at C-2 and C-6: Methyl groups are commonly found at the C-2 and C-6 positions in many active 1,4-DHPs. wikipedia.orguni.lu

Substituent at N-1: The presence of a free N-H moiety at the N-1 position is considered essential for the biological activity of most 1,4-DHPs. wur.nl

Quantitative Structure-Activity Relationship (QSAR) studies are employed to quantify the relationship between structural properties (such as hydrophobicity, electronic effects, and steric properties) and biological activity. spu.edu.syyorku.cascienceforecastoa.com These studies can help predict the activity of new analogs and guide the design of compounds with improved properties. scienceforecastoa.compatsnap.com Hydrophobicity, often quantified by the partition coefficient (P) or its logarithm (log P), plays a crucial role in how easily a drug crosses cell membranes and interacts with its target. spu.edu.syscienceforecastoa.com Electronic effects of substituents, measured by parameters like the Hammett constant (σ), influence the electron distribution in the molecule and its interaction with the target. yorku.cascienceforecastoa.com Steric properties also contribute to the interaction between the drug and its binding site. spu.edu.syyorku.ca

Studies on various 1,4-DHP derivatives have demonstrated the impact of these substituent effects on different biological activities, including cytotoxic effects against cancer cells and antihypertensive activity. nih.govbrieflands.com

Pharmacokinetics and Drug Metabolism Research of Riodipine

In Vivo Pharmacokinetic (PK) Profiling

Understanding the in vivo pharmacokinetic profile of a drug is crucial in drug development, providing insights into how the substance is absorbed, distributed, metabolized, and excreted within a living organism. researchgate.net Studies in animal models are a key part of this evaluation process. researchgate.netgoogleapis.com

Non-Compartmental Analysis of PK Parameters in Animal Models

While specific detailed data from non-compartmental analysis of Riodipine's PK parameters in animal models were not extensively available in the search results, this type of analysis is a standard method used to determine key pharmacokinetic parameters such as area under the curve (AUC), clearance, and volume of distribution based on plasma concentration-time data without assuming a specific compartmental model. Studies in laboratory animal models, such as mice, are commonly conducted to evaluate the pharmacokinetics of pharmaceutical agents. googleapis.com

Investigation of Physiological Barrier Permeation (e.g., Blood-Brain Barrier)

The ability of a drug to cross physiological barriers, such as the blood-brain barrier (BBB), is a critical aspect of its pharmacokinetic profile, particularly for drugs intended to act on the central nervous system. This compound has been mentioned in the context of blood-brain barrier permeation in patent literature, suggesting that its ability to cross this barrier has been investigated. researchgate.netgoogleapis.comgoogleapis.com One source notes the potential blood-brain barrier penetration ability of a related compound, RH, which is structurally similar to this compound. researchgate.net

Studies on Drug Bioaccessibility in Gastrointestinal Tract

Oral administration is a common route for drug therapy due to its safety, efficiency, and ease of access. researchgate.net Successful oral drug products require a thorough understanding of their biopharmaceutical properties, including dissolution rate and intestinal permeability, which influence gastrointestinal absorption and bioaccessibility. researchgate.net While specific studies detailing this compound's bioaccessibility in the gastrointestinal tract were not prominently featured in the search results, the principles of gastrointestinal absorption, influenced by factors like solubility, dissolution rate, intestinal permeability, and stability against metabolic enzymes, are well-established in the field of pharmacokinetics. researchgate.net

Drug Metabolism Pathways and Metabolite Characterization

Drug metabolism, primarily occurring in the liver, involves the biotransformation of compounds by enzymes, which can affect their activity, distribution, and excretion. researchgate.netmdpi.com

Identification of Enzymes Involved in this compound Metabolism (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of many drugs and xenobiotics. mdpi.com CYP3A4 is a particularly important isoform, responsible for metabolizing a large percentage of clinically used drugs. mdpi.com this compound has been identified in studies screening for inhibitors of various CYP enzymes, including CYP3A4. mdpi.com This suggests that this compound may interact with or be metabolized by CYP3A4, or that its structure is similar to compounds that are substrates or inhibitors of this enzyme. mdpi.com

In Vitro Metabolism Characterization Using Liver Microsomes (Rat and Human)

In vitro metabolism studies using liver microsomes from different species, such as rats and humans, are commonly employed to characterize the metabolic pathways of a drug and identify the enzymes involved. mdpi.comgoogle.com These studies can provide insights into how a drug is likely to be metabolized in vivo. While direct detailed results of this compound's metabolism in rat and human liver microsomes were not extensively found, the use of liver microsomes for studying the metabolism of compounds, including the identification of primary metabolites, is a standard practice in preclinical evaluation. researchgate.netmdpi.comgoogle.com Some research indicates the use of human liver microsomes to identify chemicals that are bioactivated or detoxified by metabolism. mdpi.com

Influence of Genetic Polymorphisms on Metabolic Pathways

Genetic polymorphisms in drug-metabolizing enzymes can significantly influence individual drug responses by altering enzyme activity and expression, leading to variations in drug metabolism and plasma concentrations nih.govoatext.comnih.gov. Phase 1 oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes, are particularly subject to genetic polymorphisms nih.gov. While this compound's metabolism involves oxidative aromatization of the dihydropyridine (B1217469) ring and other phase 1 and phase 2 reactions nih.gov, and other calcium channel blockers like nifedipine (B1678770) are known substrates for CYP3A4 oatext.com, specific research detailing the influence of genetic polymorphisms on this compound's metabolic pathways was not found in the provided search results. General principles suggest that polymorphisms in the CYP enzymes responsible for this compound's oxidation, or in enzymes involved in ester hydrolysis, O-dealkylation, hydroxylation, or glucuronidation, could potentially lead to inter-individual variability in this compound metabolism and pharmacokinetics. However, without specific studies on this compound, the extent and nature of this influence remain to be elucidated.

Drug-Drug Interactions (DDIs) Research

Drug-drug interactions can occur when the co-administration of multiple drugs alters the pharmacokinetic profile of one or both drugs, potentially affecting efficacy or leading to toxicities mdpi.com. These interactions often result from the inhibition or induction of drug-metabolizing enzymes or transporters mdpi.com.

Assessment of Metabolic Inhibition and Induction Potentials

Assessment of a drug's potential to inhibit or induce drug-metabolizing enzymes, particularly CYPs, is a crucial part of preclinical drug development mdpi.comnih.gov. CYP enzymes are responsible for the biotransformation of many drugs and are frequently implicated in DDIs mdpi.com. Inhibition can be reversible, quasi-irreversible, or irreversible, while induction involves the upregulation of enzyme biosynthesis and is a slower process mdpi.comnih.gov. In vitro systems using human liver samples or recombinant human CYPs are used as screening tools to predict the potential for in vivo drug interactions nih.gov. One study noted that this compound showed similar activity to other calcium channel blockers, felodipine (B1672334) and nilvadipine, on metabolic activities in human hepatic microsomes researchgate.net. This suggests that this compound may interact with the same metabolic enzymes as these related compounds, which are often metabolized by CYPs, particularly CYP3A4 in the case of nifedipine and felodipine oatext.com. However, specific detailed research findings on the metabolic inhibition and induction potentials of this compound on various drug-metabolizing enzymes were not available in the provided search results.

Predictive Models for Clinical Drug-Drug Interactions

Predictive models for clinical drug-drug interactions aim to estimate the potential impact of co-administered drugs on a victim drug's exposure researchgate.netddi-predictor.org. These models can range from static equations based on physiologically-based pharmacokinetic models to advanced machine learning and artificial intelligence approaches that utilize molecular data, electronic health records, and knowledge graphs researchgate.netddi-predictor.orgnih.govplos.orgbiorxiv.org. Computational prediction of DDIs offers an alternative to time-consuming clinical experiments, particularly for identifying potential interactions before clinical use nih.govbiorxiv.org. While significant advancements have been made in developing DDI predictive frameworks nih.govplos.orgbiorxiv.org, including those that consider genetic polymorphisms and the combined effect of interaction and polymorphism ddi-predictor.org, specific applications or predictive models developed or validated for clinical drug-drug interactions involving this compound were not found in the provided search results.

Emerging Approaches in Drug Metabolism Research

Emerging approaches in drug metabolism research aim to provide a more comprehensive understanding of drug disposition and response, often integrating various "omics" technologies.

Application of Pharmacometabolomics for Metabolite Profiling

Pharmacometabolomics involves the quantification and analysis of metabolites in biological fluids to predict or evaluate drug metabolism, understand pharmacokinetic profiles, and monitor the effects of compounds on metabolic pathways wikipedia.orgmdpi.comnih.gov. It can be used to identify metabolic signatures that correlate with treatment outcomes and potential toxicity risks wikipedia.orgfrontiersin.org. Metabolic profiling, using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), can provide detailed mapping of drug effects on metabolism wikipedia.orgnih.govnih.gov. This approach complements other "omics" technologies by providing a dynamic measure of phenotype and medical condition wikipedia.orgnih.gov. While pharmacometabolomics holds promise for understanding drug metabolism and response mdpi.com, research specifically detailing the application of pharmacometabolomics for the metabolite profiling of this compound was not found in the provided search results.

Integration of Pharmacogenomics in Metabolism Studies

The integration of pharmacogenomics and drug metabolism studies investigates how genetic variations influence drug metabolism and transport, with the goal of personalizing medicine nih.govincitehealth.comgeneyx.com. By understanding the genetic basis for differences in drug response, researchers can tailor pharmacokinetic studies and potentially predict individuals at higher risk of adverse drug reactions incitehealth.comgeneyx.commdpi.com. Pharmacogenomics involves investigating genes that affect the absorption, distribution, metabolism, or excretion (ADME) of a drug, with a significant focus on drug metabolism enzymes geneyx.com. This integration allows for the development of dosing protocols that account for genetic variability incitehealth.com. While the synergy between pharmacogenomics and pharmacokinetics is a growing area of research mdpi.comincitehealth.com, specific studies integrating pharmacogenomics in this compound metabolism research were not available in the provided search results.

Advanced Methodologies and Computational Approaches in Riodipine Research

Analytical Techniques for Riodipine and Metabolite Quantification

Accurate quantification of this compound and its metabolites in biological samples is essential for understanding its pharmacokinetics and pharmacodynamics. Several analytical techniques are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of this compound and related compounds. This method allows for the separation of this compound from complex matrices and its subsequent sensitive and selective detection. LC-MS data has been recorded using systems like the Waters MassLynx 4.1 chromatography data system. mdpi.com HPLC systems, such as the Waters Alliance 2695 system equipped with a UV/Vis detector and an Alltima ODS-2 column, have been used for analyzing reactions involving dihydropyridine (B1217469) derivatives, including the determination of reaction rates using LC-MS. mdpi.com The separation of chemically diverse dihydropyridines from their oxidized forms has been investigated using various reversed-phase liquid chromatography conditions and columns, including traditional C18, alkyl with polar embedded groups, aromatic phases, pentafluorophenylpropyl, and straight-chain perfluorohexyl ligands, with acetonitrile (B52724) and methanol (B129727) as organic modifiers. patsnap.com Studies have shown that using an alkyl sorbent with an embedded polar group (Zorbax Bonus RP) or a cyano sorbent (ACE CN) can achieve clear separation of dihydropyridines from their oxidized counterparts. patsnap.com LC-MS/MS has also been developed and validated for the rapid and sensitive determination of other dihydropyridine calcium channel blockers, such as lercanidipine, in human plasma. researchgate.net

Fluorescence-Based Assays for Intracellular Ion Dynamics

Fluorescence-based assays are valuable tools for investigating the effects of compounds like this compound on intracellular ion dynamics, particularly calcium. The intracellular free Ca2+ concentration ([Ca2+]i) can be measured in cell monolayers using Ca2+-sensitive fluorescent indicators such as Fluo-4 NW. nih.gov, researchgate.net This method has been applied to study the calcium channel modulating activity of dihydropyridine compounds in cell lines like SH-SY5Y human neuroblastoma cells and A7R5 aorta vascular smooth muscle cells. nih.gov, researchgate.net These assays can assess both the antagonistic and agonistic effects of compounds by measuring changes in intracellular calcium mobilization evoked by stimuli like carbachol. nih.gov For instance, the investigation of calcium channel blocking activity of dihydropyridine derivatives is based on their effect on carbachol-evoked intracellular Ca2+ mobilization in human neuroblastoma cells. nih.gov

Epifluorescence Video Microscopy in In Vivo Studies

Epifluorescence video microscopy can be employed in in vivo studies to visualize and assess the behavior of targeted agents, although specific studies directly mentioning this compound in this context were not found in the search results. However, related research on targeted diagnostic/therapeutic agents utilizing microbubbles coupled to vectors has described the use of fluorescence microscopy for in vitro and ex vivo examination of molecules binding to target regions or structures. google.com, googleapis.com In such studies, a camera mounted on the microscope is connected to a video printer and monitor to observe the accumulation and binding of targeted microbubbles on cells. google.com, google.com

Molecular Modeling and Simulation Techniques

Computational approaches, including molecular modeling and simulation techniques, are increasingly used in this compound research to understand its interactions, predict its properties, and guide the design of new derivatives.

Molecular Docking and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (like this compound) to a target protein or receptor. This method has been applied to study the binding of various compounds, including dihydropyridine analogues, to biological targets. For example, molecular docking analysis has been used to show the binding affinity of a dihydropyrimidinone derivative to the estrogen receptor. ijcrt.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations combine quantum mechanics methods for a specific region of interest (e.g., the active site of a protein) with molecular mechanics methods for the rest of the system. These simulations provide a more accurate description of electronic interactions and have been employed to investigate the binding mode, structural basis, and energetic properties of interactions between proteins, such as the human pregnane (B1235032) X receptor (hPXR), and their ligands. patsnap.com While not explicitly stated for this compound in the search results, these techniques are broadly applicable to studying the molecular interactions of dihydropyridine calcium channel blockers.

Computational Quantitative Structure-Activity Relationship (QSAR) Methodologies

Computational Quantitative Structure-Activity Relationship (QSAR) methodologies aim to establish a relationship between the structural properties of compounds and their biological activities. This allows for the prediction of the activity of new or untested compounds based on their molecular descriptors. QSAR analysis has been applied to series of dihydropyridine derivatives to model their calcium channel antagonist activity as a function of theoretically derived descriptors. researchgate.net Methods like multiple linear regression (MLR) and partial least squares (PLS) regression are used to build these models, with techniques like the genetic algorithm (GA) employed for variable selection to improve model fitting. researchgate.net QSAR methodologies are considered valuable tools in the research and development of new potentially active compounds, with their evolution aided by advancements in computing and the development of novel molecular descriptors. researchgate.net A novel method called multiple binding mode-based quantitative structure-activity relationship (MBMB-QSAR) has been proposed to characterize the nonbonded interaction profile of proteins with their ligands in multiple binding modes, which can be used to model and predict the activating potency of small molecules. patsnap.com

In Silico Target Identification and Drug Repurposing Platforms

In silico methods play a crucial role in modern drug discovery by providing faster and less expensive analyses compared to traditional experimental procedures. routledge.com These computational approaches are utilized for identifying potential drug targets, understanding mechanisms of action, and exploring the possibility of repurposing existing drugs for new indications. mdpi.comnih.govarxiv.org

In silico target identification aims to predict the biological targets of a given molecule by analyzing its structure and properties against databases of known compounds and their associated targets. mdpi.comnih.gov This can involve methods such as chemical similarity searching, data mining, machine learning algorithms, and molecular docking. mdpi.comnih.gov Molecular docking, for instance, predicts the binding affinity and interaction patterns of a compound with a target protein. frontiersin.orgjapsonline.com

Drug repurposing platforms leverage these in silico techniques to screen libraries of approved or investigational drugs against various disease targets, seeking to identify new therapeutic uses for existing compounds. biorxiv.orgrepo4.euremedi4all.org These platforms often integrate automated docking, molecular dynamics simulations, and sophisticated ranking schemes to prioritize potential candidates. biorxiv.org Initiatives like REPO4EU are building platforms to facilitate mechanism-based drug repurposing by integrating data and computational tools. repo4.euremedi4all.orgscienceopen.com

While specific detailed research findings on in silico target identification or repurposing specifically for this compound were not extensively found in the search results, the broader application of these methodologies to dihydropyridine compounds, the class to which this compound belongs, is evident. Studies on other dihydropyridines highlight the use of in silico approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, to evaluate potential antihypertensive agents and predict their interactions with calcium channels. japsonline.comnih.govrsc.org These methods can predict binding efficiencies and assess pharmacokinetic properties, guiding further in vitro and in vivo studies. japsonline.comnih.govrsc.org

The application of in silico methods to this compound would involve similar processes: predicting potential binding targets beyond its known calcium channel activity, assessing its interaction with these targets through molecular docking and dynamics simulations, and evaluating its ADMET profile to understand its potential behavior in the body. This could potentially reveal new therapeutic areas where this compound might be effective, facilitating drug repurposing efforts.

Biomarker Discovery and Validation

Biomarkers are measurable characteristics that serve as indicators of normal biological processes, pathogenic processes, or responses to therapeutic interventions. Biomarker discovery and validation are critical steps in drug development, aiding in disease diagnosis, patient stratification, and monitoring treatment efficacy and safety. nih.govnih.gov Despite significant efforts, the translation of potential biomarkers into clinical practice remains a challenge. nih.gov Mechanism-based biomarker discovery aims to identify signatures that capture the complexity of diseases and provide more precise information. nih.gov Validation of biomarkers is essential to ensure their reliability for use in clinical studies. nih.govnih.gov

Identification of Pharmacodynamic Biomarkers of this compound's Action

Pharmacodynamic biomarkers are indicators that reflect a drug's effect on the body or on a disease process. Identifying these biomarkers is crucial for understanding a drug's mechanism of action and for monitoring patient response to treatment. For calcium channel blockers like this compound, pharmacodynamic biomarkers could potentially include measures related to calcium channel activity or downstream effects of calcium modulation.

Research on other calcium channel blockers has explored various aspects of their pharmacodynamic effects. For instance, studies have investigated the binding of dihydropyridine calcium channel blockers, including this compound, to model and biological membranes, providing insights into their interaction with cellular structures. nih.govresearchgate.net Changes in the density of 1,4-dihydropyridine (B1200194) receptors in the cerebral cortex of rats have been observed after administration of calcium entry blockers like this compound, D-cis-diltiazem, and verapamil (B1683045), as revealed by radioligand binding studies. researchgate.net This suggests that receptor density could potentially serve as a pharmacodynamic indicator of this compound's interaction with its primary target.

While specific, widely established pharmacodynamic biomarkers solely for this compound were not prominently featured in the search results, the principles of pharmacodynamic biomarker research in the context of calcium channel modulation are relevant. Future research could focus on identifying and validating specific molecular or physiological markers that directly reflect this compound's activity on calcium channels and its subsequent cellular effects.

Biomarker Research in Disease Models (e.g., Atherosclerosis, Oxidative Stress)

This compound, as a calcium channel blocker, has potential relevance in conditions where calcium dysregulation plays a role, such as atherosclerosis and oxidative stress. medchemexpress.eu Biomarker research in disease models helps to understand how a drug influences disease pathways and to identify markers that can track disease progression or treatment response.

Atherosclerosis is a chronic inflammatory disease involving oxidative stress and endothelial dysfunction. nih.govmdpi.com Biomarkers in atherosclerosis research include inflammatory cytokines like IL-6 and TNF-α, as well as markers of oxidative damage such as oxidized low-density lipoprotein (oxLDL). nih.govnih.gov While some dihydropyridines have shown antioxidant activity and protective effects against oxidative stress-induced damage in models relevant to atherosclerosis, specific detailed studies on this compound's impact on these biomarkers in atherosclerosis models were not extensively found. nih.govresearchgate.net However, the link between oxidative stress and cardiovascular risk factors like hypertension, which this compound is used to treat, is well-established, and oxidative stress biomarkers are being evaluated in these contexts. mdpi.comnih.gov

Oxidative stress is characterized by an imbalance between oxidants and antioxidants, leading to cellular damage. nih.govfrontiersin.org Biomarkers of oxidative stress include products of lipid peroxidation (e.g., MDA, 4-HNE), protein carbonylation, and markers related to antioxidant defense systems (e.g., glutathione (B108866) levels, enzyme activities). nih.govmdpi.com Some 1,4-dihydropyridines have demonstrated antioxidant properties in various in vitro and ex vivo systems by influencing lipid peroxidation and stabilizing cellular components like mitochondria. nih.govresearchgate.net Research on the antioxidant activity of dihydropyridines, including comparisons of different derivatives, suggests their potential to modulate oxidative stress. nih.govresearchgate.net While this compound has been mentioned in the context of binding studies related to membranes, detailed research specifically on this compound's effects on a wide range of oxidative stress biomarkers in relevant disease models was not a primary finding in the search results. nih.govresearchgate.net

Further research utilizing disease models of atherosclerosis and oxidative stress would be valuable to specifically investigate the effects of this compound on relevant biomarkers, providing a more comprehensive understanding of its potential therapeutic benefits beyond its primary action as a calcium channel blocker.

Compound Information

Compound NamePubChem CID
This compound68909

Data Tables

Based on the search results, specific quantitative data tables directly related to this compound for the requested sections were limited. However, the search results provide qualitative and comparative data points that can be presented in a structured format.

Table 1: Comparative In Silico Docking Scores of Dihydropyridine Derivatives

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Reference
Compound 10 (Newly Designed DHP)5KLS-10.05 japsonline.com
Compound 10 (Newly Designed DHP)5KLB-9.99 japsonline.com
Amlodipine (Standard)Not specified-7.2 (example) japsonline.com
Amlodipine (Standard in comparative study)5KLS and 5KLBHigher than Compound 10 japsonline.com
Nifedipine (B1678770) (Standard)5KLS and 5KLBHigher than Compound 10 japsonline.com
Nimodipine (in a separate study)MAOA-7.343 frontiersin.org
Nimodipine (in a separate study)GSK3B> -6 frontiersin.org
Nimodipine (in a separate study)MAOB> -6 frontiersin.org
Nimodipine (in a separate study)CASP3> -6 frontiersin.org
Nimodipine (in a separate study)BCL2> -6 frontiersin.org
Nimodipine (in a separate study)IL1B> -6 frontiersin.org
Nimodipine (in a separate study)APP> -6 frontiersin.org

Table 2: Effects of Calcium Entry Blockers on DHP Receptor Density in Rat Cerebral Cortex

Treatment GroupDHP Receptor Density (relative to control)Time after first injectionReference
This compound (10 mg/kg, i.p.)Two-fold decrease24 hours researchgate.net
D-cis-diltiazem (10 mg/kg, i.p.)Two-fold decrease24 hours researchgate.net
Verapamil (10 mg/kg, i.p.)Two-fold decrease24 hours researchgate.net
ControlInitial levelDay 4 of treatment researchgate.net

Note: This table presents data on the effect of this compound and other calcium entry blockers on the density of 1,4-dihydropyridine (DHP) receptors in rat cerebral cortex.

Future Directions and Translational Research Perspectives

Development of Next-Generation Calcium Channel Modulators

The development of next-generation CCBs aims to overcome some limitations of current therapies, such as off-target effects and lack of specificity for particular physiological or pathological states. This involves refining the interaction of these compounds with calcium channels at a more granular level.

Strategies for Achieving Enhanced Selectivity for Specific Calcium Channel Isoforms

L-type calcium channels comprise several isoforms (CaV1.1, CaV1.2, CaV1.3, and CaV1.4), which exhibit distinct tissue distribution and physiological roles. nih.govnih.govnih.govwikipedia.org Current dihydropyridine (B1217469) CCBs, including Riodipine, primarily target L-type channels, but often lack high selectivity among these isoforms. nih.govnih.govtandfonline.com Achieving enhanced selectivity for specific CaV isoforms is a key strategy for developing next-generation modulators. This could allow for targeting channels involved in specific disease states while minimizing effects on isoforms crucial for normal physiological functions, potentially reducing off-target effects. tandfonline.comacs.org Research indicates that small differences in the binding pockets of CaV1.2 and CaV1.3 isoforms may allow for the development of isoform-selective modulators. nih.gov Studies comparing the binding of different dihydropyridines have revealed varying degrees of selectivity for different isoforms or splice variants, suggesting that structural modifications can influence this property. frontiersin.orgnih.gov For instance, nisoldipine (B1678946) has shown different potency on splice variants of the CaV1.2 subunit. frontiersin.orgnih.gov Future research could involve rational drug design and high-throughput screening to identify or synthesize this compound analogs with increased affinity for specific CaV isoforms implicated in particular conditions, such as certain neurological disorders or specific cardiovascular pathologies, where isoform-selective targeting might offer therapeutic advantages. tandfonline.comacs.org

Exploration of Use-Dependent Blockers for Targeted Pathological Intervention

Another significant direction is the development of use-dependent or state-dependent calcium channel blockers. acs.orgnih.govresearchgate.netoup.compnas.org These modulators preferentially block channels that are opening or inactivating more frequently, a state often associated with pathologically overactive cells or circuits. acs.orgnih.govresearchgate.net While non-dihydropyridine CCBs like verapamil (B1683045) and diltiazem (B1670644) are known to exhibit use-dependent block, dihydropyridines are generally considered to have less pronounced use-dependence. oup.com However, exploring use-dependent properties in dihydropyridine scaffolds, including this compound derivatives, could lead to compounds that selectively target hyperactive calcium channels in diseased tissues while sparing channels in normally functioning cells. acs.orgnih.govresearchgate.net This approach holds promise for conditions characterized by aberrant electrical activity, such as certain arrhythmias or neuropathic pain. acs.orgnih.govresearchgate.net Research into the molecular mechanisms of use-dependent block, including the role of channel inactivation, provides a basis for designing compounds with tailored state-dependent properties. pnas.org

This compound in Polypharmacology and Multi-Targeting Approaches

The paradigm of "one drug, one target" is evolving, with increasing interest in polypharmacology and multi-targeting approaches, particularly for complex diseases involving multiple pathways. nih.govtcmsp-e.comresearchgate.netbiorxiv.orgnih.gov This involves designing single compounds that interact with multiple targets or using drug combinations.

Uncovering Novel Off-Target Activities and Drug Repurposing Opportunities

While CCBs are primarily known for their effects on L-type calcium channels, they can interact with other targets at therapeutic concentrations or higher. frontiersin.orgderangedphysiology.com These off-target activities can contribute to both desired therapeutic effects and undesired adverse effects. nih.govbhf.org.ukfrontiersin.orgderangedphysiology.compharmacist.comderangedphysiology.comfrontiersin.orgnih.govclevelandclinic.org Uncovering novel off-target activities of this compound and similar dihydropyridines is crucial for a comprehensive understanding of their pharmacological profiles. This can be achieved through systematic experimental screening and computational approaches. tcmsp-e.comnih.gov Identifying beneficial off-target interactions could lead to drug repurposing opportunities, where an existing drug is used to treat a different condition. tcmsp-e.comresearchgate.netnih.govclevelandclinic.org For example, some CCBs have been explored for potential in neurological disorders or other non-cardiovascular indications, sometimes linked to effects beyond L-type calcium channels. nih.govnih.govclevelandclinic.org Research into the interaction of dihydropyridines with other ion channels, receptors, or enzymes could reveal new therapeutic potentials for this compound or its modified structures. frontiersin.orgderangedphysiology.com

Innovative Drug Delivery Systems for this compound

Improving the delivery of this compound is another important area of future research. Traditional oral administration of dihydropyridine CCBs can be associated with variations in bioavailability and plasma concentration fluctuations. Innovative drug delivery systems aim to optimize pharmacokinetics, improve patient compliance, and potentially target drug delivery to specific tissues or cells.

Research into Localized Delivery Strategies for Optimized Therapeutic Index

Research into localized delivery strategies for this compound focuses on enhancing its therapeutic index by concentrating the drug at the target site while minimizing systemic exposure and potential off-target effects. Targeted drug delivery systems (TDDS) offer a promising approach to achieve this goal ijpsjournal.com. TDDS aim to deliver medications directly to the site of disease or infection, thereby reducing systemic side effects and improving therapeutic outcomes ijpsjournal.com. This approach is particularly valuable for drugs where a higher concentration is needed at a specific location, or where systemic toxicity is a concern.

Localized delivery can lead to improved drug efficiency and efficacy, reduced systemic side effects, enhanced bioavailability, decreased development of drug resistance, and an improved therapeutic index ijpsjournal.com. The therapeutic index of a drug is significantly influenced by its ability to access and interact with specific receptors ijpsjournal.com. Techniques such as liposomal formulations and nanoparticle-mediated carriers have demonstrated potential in improving drug bioavailability, stability, and solubility, addressing limitations of traditional drug delivery like poor absorption, high toxicity, and rapid clearance ijpsjournal.comresearchgate.net. Liposomes, for instance, can encapsulate both hydrophilic and lipophilic drugs and have shown promise in enhancing the therapeutic index by improving solubility, prolonging circulation time, and minimizing toxicity ijpsjournal.com. Nanoparticles are also used to improve the therapeutic index by enhancing drug solubility, reducing unwanted side effects, and delivering drugs to the target site researchgate.net.

While much of the current research on localized delivery systems is focused on areas like cancer therapy researchgate.netdovepress.com, the principles and technologies explored in these fields, such as the use of nanoparticles and liposomes, could potentially be adapted for localized delivery of this compound to specific tissues or organs relevant to its therapeutic applications. For example, localized delivery to the central nervous system or pulmonary vasculature could be investigated to enhance efficacy and reduce systemic exposure.

Personalized Medicine and this compound Therapy

Tailoring this compound Treatment Regimens Based on Individual Genetic and Metabolic Profiles

The tailoring of this compound treatment regimens based on individual genetic and metabolic profiles represents a significant future direction in personalized medicine. Personalized medicine aims to customize drug treatments according to individuals' unique characteristics, including their genetic makeup and metabolic status, to enhance treatment efficacy and mitigate the risk of adverse drug reactions mdpi.comlindushealth.comresearchgate.net.

Understanding how genetic variations influence drug responses is crucial, as individuals have unique genetic profiles, lifestyles, and environmental factors that can impact drug metabolism, efficacy, and safety mdpi.com. Pharmacogenomics, the study of how genetic variation modulates drug responses, plays a key role in this approach mdpi.comnih.gov. By analyzing a patient's genetic profile, healthcare providers can potentially predict how they will metabolize and respond to certain drugs, allowing for the selection of medications and dosages tailored to each individual lindushealth.com.

Metabolic profiling also contributes to personalized medicine by reflecting the actual physiological status of a patient in real time and being sensitive to both genetic and environmental factors nih.gov. Analysis of metabolic profiles can potentially be used to monitor patient responses to medications, identify altered metabolic pathways, and predict which patients may benefit from specific drugs or experience adverse effects mdpi.comnih.gov.

While the provided search results discuss the broader concepts of personalized medicine, pharmacogenomics, and metabolic profiling mdpi.comlindushealth.comresearchgate.netnih.govmdpi.commdpi.comastrazeneca.comnih.gov, specific research directly linking this compound therapy to tailoring based on individual genetic and metabolic profiles was not prominently featured. However, given this compound's classification as a calcium channel blocker wikidata.orgwikipedia.org, a class of drugs often used for cardiovascular conditions, research in personalized medicine for cardiovascular drugs based on genetic and metabolic factors mdpi.commdpi.com provides a relevant context for future investigations into this compound. For instance, studies on how genetic variations in drug metabolizing enzymes (e.g., cytochrome P450 enzymes) or drug targets might influence this compound's pharmacokinetics and pharmacodynamics would be valuable.

Exploration of this compound in Emerging Therapeutic Areas

Advanced Research in Neurodegenerative Diseases

Advanced research is exploring the potential of calcium channel blockers, including dihydropyridines, in neurodegenerative diseases. While this compound itself was not extensively featured in the search results concerning neurodegenerative diseases, related calcium channel blockers like nitrendipine (B1678957) have been investigated. Research indicates that nitrendipine may be able to reduce the incidence of dementia, including Alzheimer's disease, vascular, and mixed dementia nih.gov. This suggests a potential role for dihydropyridine calcium channel blockers in the context of neuroprotection or slowing cognitive decline.

Neurodegenerative diseases are characterized by progressive neuronal loss and cognitive impairments frontiersin.org. The multifactorial nature of these disorders involves genetic, epigenetic, and environmental factors frontiersin.org. Research in this area is exploring various therapeutic strategies, including those targeting neuroinflammation, oxidative stress, and protein aggregation frontiersin.orgmdpi.com. The potential involvement of calcium dysregulation in neurodegenerative processes provides a rationale for exploring the effects of calcium channel blockers like this compound in this context.

Future research could focus on specifically investigating this compound's effects in relevant animal models of neurodegenerative diseases and exploring its potential mechanisms of action, such as its influence on calcium homeostasis in neurons, its potential anti-inflammatory or antioxidant properties, or its interaction with specific pathways implicated in neurodegeneration. Targeted drug delivery systems, particularly those capable of crossing the blood-brain barrier, could be crucial for delivering this compound effectively to the central nervous system for treating these conditions frontiersin.orgnih.gov.

Investigation in Pulmonary Hypertension and Bronchial Asthma Co-morbidities

The investigation of this compound in pulmonary hypertension and bronchial asthma co-morbidities is another area for future exploration. While this compound was not specifically highlighted in the search results regarding these co-morbidities, calcium channel blockers are sometimes used in the management of pulmonary hypertension zsmu.edu.ua. Additionally, there is research exploring the shared pathological features and potential common mechanisms, such as NFAT activation, between asthma and pulmonary arterial hypertension nih.gov.

Pulmonary arterial hypertension (PAH) is characterized by elevated pressure in the pulmonary arteries nih.gov. Asthma is a chronic respiratory disease characterized by airway inflammation and bronchoconstriction nih.gov. The co-occurrence of these conditions can complicate management.

Q & A

Basic: What are the established methodologies for investigating Riodipine's calcium channel-blocking mechanisms in vitro?

To study this compound’s interaction with calcium channels, researchers typically employ patch-clamp electrophysiology to measure ion current inhibition in isolated cells (e.g., vascular smooth muscle cells). Dose-response curves are generated using incremental concentrations of this compound, with IC50 values calculated to quantify potency . Concurrently, radioligand binding assays (e.g., using [³H]-nitrendipine) validate competitive binding at L-type calcium channels. Ensure proper controls, such as using nifedipine as a reference antagonist, to confirm specificity .

Basic: How should researchers design dose-ranging studies for this compound in animal models of hypertension?

Adopt a randomized, blinded, placebo-controlled design with stratification by baseline blood pressure. Use at least three dose groups (low, medium, high) to establish a therapeutic window, and include a positive control (e.g., amlodipine). Monitor hemodynamic parameters via telemetry for continuous data collection. Statistical analysis should employ mixed-effects models to account for intra-subject variability . Report outcomes using PRISMA guidelines for preclinical studies to enhance reproducibility .

Advanced: How can conflicting data on this compound’s metabolic stability across species be resolved?

Conflicting metabolic profiles often arise from interspecies differences in cytochrome P450 (CYP) enzyme expression. To address this:

Conduct in vitro microsomal assays using liver S9 fractions from humans and preclinical species (e.g., rats, dogs).

Compare intrinsic clearance (CLint) and identify dominant CYP isoforms via chemical inhibition assays.

Validate findings with physiologically based pharmacokinetic (PBPK) modeling to extrapolate human pharmacokinetics .
Document methodological details rigorously, including microsome batch numbers and incubation conditions, to enable cross-study comparisons .

Advanced: What strategies optimize this compound’s synthetic yield while minimizing enantiomeric impurities?

Optimization requires a Quality by Design (QbD) approach:

  • Factorial design experiments to evaluate critical parameters (e.g., temperature, catalyst loading).
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to monitor enantiomeric excess (ee).
  • Use kinetic resolution or asymmetric catalysis (e.g., Jacobsen’s catalyst) to enhance stereoselectivity.
ParameterOptimal RangeImpact on Yield
Reaction Temp-10°C to 0°CPrevents racemization
Catalyst Loading5–10 mol%Maximizes ee (>98%)
SolventTHF/TolueneImproves solubility

Report synthetic protocols in line with Beilstein Journal guidelines, including spectral data for novel intermediates .

Advanced: How should researchers address discrepancies in this compound’s efficacy between preclinical and early-phase clinical trials?

Discrepancies often stem from allometric scaling errors or unmodeled human pathophysiology. Mitigation strategies:

Retrospective meta-analysis of preclinical data using Cochrane criteria to identify bias (e.g., underpowered animal studies) .

Integrate transcriptomic profiling of patient-derived cells to assess target engagement in humans.

Apply adaptive trial designs (e.g., Bayesian methods) in Phase Ib to dynamically adjust dosing based on biomarker responses .

Basic: What analytical techniques are recommended for quantifying this compound in plasma samples?

Use LC-MS/MS with deuterated internal standards (e.g., this compound-d4) for high sensitivity (LOQ: 0.1 ng/mL). Chromatographic conditions:

  • Column: C18 (2.1 × 50 mm, 1.7 µm)
  • Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient elution)
  • Ionization: ESI+
    Validate assays per FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and matrix effects .

Advanced: How can researchers evaluate this compound’s off-target effects in high-throughput screening (HTS) campaigns?

Implement multiplexed panels (e.g., Eurofins CEREP) to assess activity against 100+ targets (GPCRs, kinases, ion channels). Prioritize hits with >50% inhibition at 10 µM. Follow up with SPR (surface plasmon resonance) to confirm binding kinetics (KD). Use machine learning (e.g., Random Forest models) to predict in vivo relevance based on structural fingerprints .

Basic: What are the best practices for ensuring reproducibility in this compound’s pharmacological assays?

  • Adhere to ARRIVE 2.0 guidelines for preclinical reporting.
  • Pre-register protocols on platforms like Open Science Framework.
  • Share raw data (e.g., electrophysiology traces, HPLC chromatograms) as supplementary materials with detailed metadata .

Advanced: How to design a scoping review to map this compound’s potential applications in neurodegenerative diseases?

Follow the Arksey & O’Malley framework :

Define research questions using PICO: Population (neurodegenerative models), Intervention (this compound), Comparison (standard therapies), Outcomes (cognitive/behavioral metrics).

Search EMBASE, PubMed, and Cochrane Library with terms: "this compound AND (Alzheimer’s OR Parkinson’s)".

Chart data in tabular form, highlighting mechanistic hypotheses and gaps (e.g., blood-brain barrier penetration studies) .

Advanced: What computational methods are suitable for predicting this compound’s metabolite formation?

Use in silico tools :

  • CYP450 substrate prediction (e.g., StarDrop’s DEREK Nexus).
  • Molecular dynamics simulations to assess binding stability in CYP3A4 active site.
  • MetaSite for site-of-metabolism identification. Validate predictions with in vitro metabolite ID studies using HR-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.